Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is used in environmental science to study the persistence, hazard, and mitigation challenges of nitroaromatic compounds (NACs), which are prevalent pollutants due to their extensive industrial use .
Methods: The compound is often used as a standard or reference material in analytical methods to detect and quantify NACs in environmental samples, employing techniques like chromatography and spectrophotometry .
Results: Studies have shown that NACs, including 2,6-Dichloro-4-nitrobenzoic acid, can be persistent in the environment and pose significant health risks, necessitating effective detection and removal strategies .
Application Summary: In pharmaceuticals, 2,6-Dichloro-4-nitrobenzoic acid is explored for its potential as a prodrug for tuberculosis treatment. It’s modified to enhance biological activity and improve drug absorption .
Methods: Synthesis of benzoates with different electron-withdrawing groups, including 2,6-Dichloro-4-nitrobenzoic acid, to modulate the pKa and lipophilicity for better antimycobacterial activity .
Results: The synthesized esters showed promising antitubercular activity, indicating the potential of 2,6-Dichloro-4-nitrobenzoic acid derivatives in tuberculosis therapy .
Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is utilized in analytical chemistry for the triple-emissive detection of pesticides, leveraging its high sensitivity and selectivity .
Methods: A high-nuclear Cd(II)–Sm(III) nanocluster is used to detect the compound with limits of detection (LODs) ranging from 0.95 μM to 2.81 μM .
Results: The method allows for rapid and reliable quantification of pesticide concentrations in fruit extracts, demonstrating the compound’s role in food safety analysis .
Application Summary: In biochemistry, 2,6-Dichloro-4-nitrobenzoic acid is involved in the study of enzyme-substrate interactions and the development of biochemical assays .
Methods: The compound is used to investigate the kinetics of enzymatic reactions and to understand the molecular mechanisms of enzyme function .
Results: Research has provided insights into enzyme specificity and catalysis, which are crucial for designing inhibitors and understanding metabolic pathways .
Application Summary: This compound is key in the growth and characterization of organic non-linear optical (NLO) single crystals, which are important for optoelectronic applications .
Methods: Slow evaporation solution technique (SEST) is used to grow single crystals, followed by various characterizations like X-ray diffraction and thermal analysis .
Results: The grown crystals exhibit properties suitable for high-power laser applications, highlighting the material’s significance in advanced technological applications .
Application Summary: 2,6-Dichloro-4-nitrobenzoic acid serves as a model compound in toxicological studies to understand the effects of nitroaromatic compounds on biological systems .
Methods: Toxicological assessments involve in vivo and in vitro studies to determine the compound’s toxicity profile, including its potential mutagenic and carcinogenic effects .
Results: Findings contribute to risk assessment and regulatory decisions regarding the safe use and handling of nitroaromatic compounds in various industries .
Application Summary: This compound is used in the synthesis of potential DNA-binding antitumor agents, contributing to the development of new cancer therapies .
Methods: It’s involved in the preparation of compounds like 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b][1,5]naphthyridin-10-one, which are investigated for their antitumor properties .
Results: These synthesized compounds have shown potential in binding to DNA, which is a critical step in the design of drugs that can target cancer cells effectively .
Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is also used in the preparation of 2-(aminoalkyl)-5-nitropyrazolo[3,4,5-kl]acridines, which are explored for various pharmacological activities .
Methods: The preparation involves synthesizing these acridines as potential therapeutic agents, exploring their interaction with biological targets .
Application Summary: In organic synthesis, 2,6-Dichloro-4-nitrobenzoic acid is utilized in decarboxylative C-N cross-coupling reactions, a method important for constructing complex nitrogen-containing molecules .
Methods: The reactions typically involve the compound reacting with various carbodiimides, leading to the formation of zwitterionic azaspirocyclic hydantoins .
Results: This application is significant for synthesizing complex organic molecules, which can have various uses in pharmaceuticals and materials science .
Application Summary: This compound is employed in spectrophotometric analysis for the determination of various pharmaceutical compounds, due to its ability to form chromophores .
Methods: It is used as a reagent to produce chromophores with specific absorbance properties, which can be measured and quantified using spectrophotometry .
Results: The method has been applied for the quantitative analysis of drugs like diazepam in pure samples and pharmaceutical preparations, providing a reliable means of quality control .
Application Summary: 2,6-Dichloro-4-nitrobenzoic acid is also used as a chromophore probe in capillary zone electrophoresis for the analysis of perfluorinated carboxylic acids in water .
Methods: The compound’s chromophoric properties allow it to bind with analytes, which can then be separated and detected based on their migration through a capillary under an electric field .
Results: This application is particularly useful for environmental monitoring and the study of pollutants, offering a sensitive and precise method for detecting perfluorinated compounds in aqueous samples .
2,6-Dichloro-4-nitrobenzoic acid is an organic compound with the molecular formula C₇H₃Cl₂NO₄. It features a benzoic acid structure substituted with two chlorine atoms at the 2 and 6 positions and a nitro group at the 4 position. This compound is notable for its potential applications in various chemical syntheses and biological studies due to its unique functional groups.
Currently, there's no scientific literature available on the specific mechanism of action of 2,6-Dichloro-4-nitrobenzoic acid.
These reactions are significant for synthesizing derivatives useful in pharmaceuticals and dyes.
Research indicates that 2,6-dichloro-4-nitrobenzoic acid exhibits various biological activities, including:
The synthesis of 2,6-dichloro-4-nitrobenzoic acid typically involves:
Interaction studies involving 2,6-dichloro-4-nitrobenzoic acid often focus on its reactivity with biological molecules. Key findings include:
Several compounds share structural similarities with 2,6-dichloro-4-nitrobenzoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2,4-Dichloro-6-nitrobenzoic acid | C₇H₃Cl₂NO₄ | Different chlorine positioning; used in similar applications. |
2,6-Dichloroaniline | C₆H₄Cl₂N₂O₂ | Amino group instead of carboxylic acid; used as a dye precursor. |
3,5-Dichloro-4-nitrobenzoic acid | C₇H₃Cl₂NO₄ | Different substitution pattern; potential for different reactivity. |
The uniqueness of 2,6-dichloro-4-nitrobenzoic acid lies in its specific arrangement of functional groups that influence its reactivity and biological activity compared to these similar compounds.
Irritant